Benzoic acid, 2,4-dimethoxy-6-pentadecyl-, ethyl ester
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Overview
Description
Benzoic acid, 2,4-dimethoxy-6-pentadecyl-, ethyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with methoxy groups and a long pentadecyl chain The ethyl ester group is attached to the carboxyl group of the benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,4-dimethoxy-6-pentadecyl-, ethyl ester typically involves the esterification of 2,4-dimethoxy-6-pentadecylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,4-dimethoxy-6-pentadecyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2,4-dimethoxy-6-pentadecylbenzoic acid or corresponding aldehydes.
Reduction: Formation of 2,4-dimethoxy-6-pentadecylbenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2,4-dimethoxy-6-pentadecyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the formulation of various industrial products, including cosmetics and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzoic acid, 2,4-dimethoxy-6-pentadecyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with cell membranes: Altering membrane fluidity and permeability.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate various biological processes.
Comparison with Similar Compounds
Benzoic acid, 2,4-dimethoxy-6-pentadecyl-, ethyl ester can be compared with other similar compounds such as:
Benzoic acid, 2,4-dimethoxy-6-methyl-, ethyl ester: Similar structure but with a shorter alkyl chain.
Benzoic acid, 2,4-dimethoxy-: Lacks the long pentadecyl chain and ethyl ester group.
The uniqueness of this compound lies in its long alkyl chain and ethyl ester group, which confer distinct chemical and biological properties.
Properties
CAS No. |
142955-98-4 |
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Molecular Formula |
C26H44O4 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
ethyl 2,4-dimethoxy-6-pentadecylbenzoate |
InChI |
InChI=1S/C26H44O4/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20-23(28-3)21-24(29-4)25(22)26(27)30-6-2/h20-21H,5-19H2,1-4H3 |
InChI Key |
GNPDLLSEHGEPDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)OC)OC)C(=O)OCC |
Origin of Product |
United States |
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